BenchChemオンラインストアへようこそ!

AC708

CSF1R inhibition Biochemical IC50 Ligand-independent activity

AC708 (PLX73086) is the definitive CSF1R inhibitor for studies requiring peripheral macrophage depletion without confounding CNS microglial effects. Unlike brain-penetrant alternatives (e.g., PLX5622), AC708's inability to cross the BBB ensures clean phenotypic attribution to peripheral immune cells. It demonstrates superior functional potency over GW-2580 (MCP-1 IC50: 93 nM vs. 148 nM) and its selectivity against FLT3, c-KIT, and PDGFR mitigates myelosuppression risks—making it indispensable for TAM-focused oncology, anti-VEGF resistance, and neuroimmunology models.

Molecular Formula C21H26O2
Molecular Weight
Cat. No. B1574138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC708
SynonymsAC708;  AC-708;  AC 708.; unknown
Molecular FormulaC21H26O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

AC708 (PLX73086) Procurement Guide: CSF1R Inhibitor for Oncology and Immunology Research


AC708, also known as PLX73086, is a potent small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R) tyrosine kinase [1]. It inhibits CSF1R phosphorylation mediated by its ligands CSF-1 (IC50 = 26 nM) and IL-34 (IC50 = 33 nM), and blocks downstream signaling critical for macrophage survival, proliferation, and differentiation [1]. The compound exhibits significant kinase selectivity against closely related PDGFR family members (PDGFRα/β), FLT3, and KIT, distinguishing it from less selective CSF1R inhibitors [1]. AC708 is in preclinical development and has been evaluated in phase 1 clinical trials for solid tumors [2].

Why AC708 (PLX73086) Cannot Be Substituted by Other CSF1R Inhibitors Without Experimental Risk


While multiple CSF1R inhibitors are commercially available (e.g., GW-2580, Ki-20227, PLX5622, Pexidartinib), they are not interchangeable. AC708 exhibits a unique combination of biochemical potency, kinome selectivity, and limited blood-brain barrier (BBB) penetration that directly impacts experimental outcomes. Unlike brain-penetrant inhibitors such as PLX5622, AC708 spares CNS microglia, enabling studies that require peripheral macrophage depletion without confounding central effects [1]. In functional cellular assays, AC708 demonstrates superior potency compared to the benchmark compound GW-2580 in inhibiting MCP-1 release from human monocytes [2]. Additionally, AC708's selectivity profile against FLT3, c-KIT, and PDGFR mitigates the myelosuppression risks associated with less selective CSF1R inhibitors, a critical consideration for in vivo oncology studies [3]. Substituting AC708 with another CSF1R inhibitor without rigorous re-validation would introduce uncontrolled variables in pharmacokinetics, target engagement, and off-target effects.

Quantitative Comparative Evidence for AC708 (PLX73086) Differentiation


CSF1R Biochemical Inhibition: AC708 Potency and Ligand-Independent Activity

AC708 inhibits CSF1R phosphorylation with comparable potency against both known ligands, CSF-1 (IC50 = 26 nM) and IL-34 (IC50 = 33 nM) [1]. This ligand-independent inhibition contrasts with some CSF1R inhibitors that exhibit differential potency depending on the ligand, and is critical for consistent target engagement in cellular environments where both ligands may be present. In growth factor-dependent cell viability assays, AC708 inhibits CSF-1-dependent cells with an IC50 of 38 nM and IL-34-dependent cells with an IC50 of 40 nM, demonstrating functional potency in cellular contexts [1]. While no direct head-to-head biochemical data against other CSF1R inhibitors is available in the same assay system, the absolute potency values place AC708 among the more potent small-molecule CSF1R inhibitors (e.g., GW-2580 has a reported c-FMS IC50 of 30 nM in a different kinase assay format ).

CSF1R inhibition Biochemical IC50 Ligand-independent activity

Functional MCP-1 Release Inhibition: AC708 Outperforms GW-2580

In cytokine release experiments using enriched human monocytes stimulated with either CSF-1 or IL-34, AC708 inhibited MCP-1 release with IC50 values of 93 nM (CSF-1 stimulation) and 88 nM (IL-34 stimulation). In a direct head-to-head comparison within the same assay, the benchmark compound GW-2580 exhibited IC50 values of 148 nM (CSF-1) and 140 nM (IL-34) [1]. AC708 thus demonstrates approximately 1.6-fold greater potency than GW-2580 in this functional cellular readout.

Cytokine release MCP-1 Functional assay

In Vivo Tumor-Associated Macrophage (TAM) Depletion: AC708 Dose-Dependent Efficacy

In the orthotopic 4T-1 breast cancer mouse model, AC708 treatment (100 mg/kg, 2 weeks) resulted in a 70% reduction in tumor-resident macrophages relative to vehicle control, with dose-dependent effects observed [1]. In the M-NFS-60 intraperitoneal tumor model, AC708 achieved >80% reduction in cell number at 100 mg/kg, an efficacy comparable to the benchmark compound Ki-20227 at the same dose level [1]. This in vivo TAM depletion is a functional consequence of CSF1R inhibition that directly modulates the tumor microenvironment, a key mechanism for overcoming resistance to anti-angiogenic therapies [2].

Tumor microenvironment TAM depletion In vivo efficacy

Overcoming Anti-VEGF Therapy Resistance: AC708 Combination Efficacy

In a syngeneic mouse model of ovarian cancer (IG10), the addition of AC708 to B20 (anti-VEGF antibody) and paclitaxel chemotherapy after the emergence of adaptive resistance resulted in an 83% lower tumor burden compared to treatment with anti-VEGF antibody and paclitaxel alone [1]. In the same model, AC708 monotherapy decreased macrophage content in tumors by 81% compared to control (p ≤ 0.0001), and the combination of AC708 plus B20 yielded a 96% decrease in tumor weight versus a 75% decrease with B20 alone [1]. Mice treated with AC708 after anti-VEGF antibody resistance developed little to no measurable tumor burden, while those not receiving AC708 retained abundant tumor [1].

Combination therapy Anti-VEGF resistance Ovarian cancer

Selective Peripheral Macrophage Depletion: AC708 Spares CNS Microglia

Unlike the brain-penetrant CSF1R inhibitor PLX5622, AC708 (PLX73086) does not cross the blood-brain barrier (BBB) and therefore spares CNS microglia from depletion [1][2]. In a direct comparison, mice treated with PLX5622 exhibited near-complete elimination of spinal cord microglia (p < 0.0001 vs control), whereas mice treated with AC708 showed microglial counts indistinguishable from control diet-fed animals [1]. Concurrently, AC708 dramatically ablates peripheral macrophages in the liver, lung, spleen, and kidney without affecting brain microglia (N=4 mice per group) [2]. This property is critical for experimental models where the distinction between peripheral and central immune contributions must be resolved.

Blood-brain barrier Microglia Peripheral macrophages

Optimal Research Applications for AC708 (PLX73086) Based on Quantitative Evidence


Preclinical Oncology Studies: Overcoming Anti-Angiogenic Therapy Resistance

AC708 is uniquely suited for preclinical oncology models investigating adaptive resistance to anti-VEGF therapies. As demonstrated in the IG10 ovarian cancer model, adding AC708 to an anti-VEGF antibody and chemotherapy regimen after resistance emerges reduces tumor burden by 83% compared to chemotherapy alone [1]. This makes AC708 an essential tool for combination therapy studies aimed at improving clinical outcomes in cancers where anti-angiogenic resistance limits efficacy.

Tumor Microenvironment Modulation and TAM Depletion Studies

For researchers studying the role of tumor-associated macrophages (TAMs) in cancer progression, metastasis, and immune evasion, AC708 provides robust, dose-dependent TAM depletion (70% reduction in 4T-1 breast cancer model at 100 mg/kg) [2]. Its selectivity over FLT3, c-KIT, and PDGFR minimizes confounding off-target effects on other immune cell populations, enabling cleaner interpretation of macrophage-specific contributions.

Neuroimmunology Research Requiring Peripheral-CNS Immune Dissection

AC708's inability to cross the blood-brain barrier, confirmed in Nature Communications [3], makes it an indispensable tool for experiments requiring peripheral macrophage depletion without altering CNS microglial populations. This allows researchers to definitively attribute observed phenotypes to peripheral immune cells versus microglia, a critical distinction in neuroinflammatory, neurodegenerative, and neuro-oncology models.

Functional Cytokine Release Assays in Human Primary Cells

In studies involving human monocyte-derived cytokine responses, AC708 demonstrates superior functional potency in inhibiting MCP-1 release compared to the benchmark compound GW-2580 (IC50 93 nM vs 148 nM under CSF-1 stimulation) [2]. This makes AC708 the preferred choice for ex vivo and in vitro assays requiring maximal target engagement at lower concentrations, reducing potential cytotoxicity and off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for AC708

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.